molecular formula C14H11FN4O2 B3010488 3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396678-72-0

3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3010488
CAS No.: 1396678-72-0
M. Wt: 286.266
InChI Key: GYGRKBHSPUQMDV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11FN4O2 and its molecular weight is 286.266. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of a related compound, 3,5-AB-CHMFUPPYCA, a 'research chemical' often mislabeled and associated with synthetic cannabinoids. This research highlights the importance of accurate identification and characterization of such compounds, including the use of chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).

Structural Analysis

  • Kariuki et al. (2021) synthesized compounds similar to the specified molecule, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. They performed crystallization and single-crystal diffraction for structural determination, offering insights into the molecular configurations of similar compounds (Kariuki et al., 2021).

Cytotoxic Evaluation

  • Research by Ahsan et al. (2018) involved synthesizing analogues similar to the specified compound and evaluating their cytotoxicity against cancer cell lines. This study contributes to understanding the potential therapeutic applications of such compounds in oncology (Ahsan et al., 2018).

Metabolic Studies

  • A study by Franz et al. (2017) examined the in vitro metabolism of 3,5-AB-CHMFUPPYCA, a compound structurally related to the specified molecule. This research sheds light on the metabolic pathways and potential biotransformation products of similar compounds, which is crucial for drug development and toxicology studies (Franz et al., 2017).

Antimicrobial Activities

  • Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, which include structures similar to the specified compound, and screened them for antibacterial and antifungal activities. Such studies are important for discovering new antimicrobial agents (Ragavan et al., 2010).

Acid-Base Behavior and Crystal Structure

  • Girisha et al. (2016) investigated the acid-base behavior of compounds with pyrazole rings, like the specified molecule, and elucidated their crystal structures. This research provides valuable information about the chemical properties and molecular interactions of such compounds (Girisha et al., 2016).

Novel Synthetic Cannabinoid Identification

  • Uchiyama et al. (2015) identified a new pyrazole-carboxamide type synthetic cannabinoid, AB-CHFUPYCA, related to the specified compound. Their research contributes to the understanding of new psychoactive substances and their structural variants (Uchiyama et al., 2015).

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2/c1-19-13(14(20)17-11-7-16-21-8-11)6-12(18-19)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRKBHSPUQMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.